2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE
Overview
Description
2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a triazole ring, a thienyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Allyl and Toluidinomethyl Groups: These groups can be introduced via alkylation reactions.
Attachment of the Thienyl and Nitro Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl and thienyl groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the allyl and thienyl groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biology
Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
- **2-{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
- **2-({4-ALLYL-5-[(3,4-DICHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
The unique combination of functional groups in 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3S2/c1-4-11-27-18(13-22-16-7-5-14(2)6-8-16)24-26-21(27)32-15(3)20(29)25-23-12-17-9-10-19(33-17)28(30)31/h4-10,12,15,22H,1,11,13H2,2-3H3,(H,25,29)/b23-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCMGGRJXIYKJR-FSJBWODESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SC(C)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SC(C)C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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